Cas no 97-08-5 (4-Chloro-3-nitrobenzenesulfonyl chloride)

4-Chloro-3-nitrobenzenesulfonyl chloride is a versatile sulfonylation reagent widely used in organic synthesis and pharmaceutical intermediates. Its key advantages include high reactivity as a sulfonyl chloride, enabling efficient introduction of the sulfonyl group into target molecules. The presence of both chloro and nitro substituents enhances its electrophilic character, making it particularly useful in nucleophilic substitution reactions. This compound is valued for its stability under standard storage conditions and its compatibility with a range of reaction conditions. It serves as a critical building block in the preparation of sulfonamides, dyes, and other functionalized aromatic compounds, offering precise control in synthetic pathways.
4-Chloro-3-nitrobenzenesulfonyl chloride structure
97-08-5 structure
Product Name:4-Chloro-3-nitrobenzenesulfonyl chloride
CAS No:97-08-5
MF:C6H3Cl2NO4S
MW:256.063318490982
MDL:MFCD00007440
CID:34891
PubChem ID:7323
Update Time:2025-10-29

4-Chloro-3-nitrobenzenesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-3-nitrobenzene-1-sulfonyl chloride
    • 4-Chloro-3-nitrobenzenesulfonyl Chloride
    • 3-nitro-4-chlorobenzene sulfonic acid chloride
    • 3-nitro-4-chlorobenzenesulfonyl chloride
    • 3-nitro-4-chlorosulfonyl chloride
    • 4-chloro-3-nitro-benzenesulfonyl chloride
    • 4-chloro-3-nitrophenylsulfonyl chloride
    • Benzenesulfonyl chloride,4-chloro-3-nitro
    • Yellow Sulfon Chloride
    • Benzenesulfonyl chloride, 4-chloro-3-nitro-
    • 4-Chloro-3-nitrobenzenesulfonylchloride
    • 4-Chloro-3-nitrobenzenesulphonyl chloride
    • 4-Chloro-3-nitro benzene sulfonyl chloride
    • SEWNAJIUKSTYOP-UHFFFAOYSA-N
    • chloro(4-chloro-3-nitrophenyl)sulfone
    • KSC486M2P
    • SEWNAJIUKSTYOP-UHFFFAOYSA-
    • K
    • 4-Chloro-3-nitrobenzenesulfonyl chloride (ACI)
    • 4-Chloro-5-nitrobenzenesulfonyl chloride
    • 4-chloro-3-nitrobenzenesulfonic acid chloride
    • 97-08-5
    • 2-Chloro-1-nitrobenzene-5-sulfonyl chloride
    • W-100118
    • Z56889113
    • CS-W001161
    • 4-chloro-3-nitrobenzensulfonyl chloride
    • 9H74VBH6E8
    • 4-Chloro-3-nitro-benzenesulphonyl chloride
    • AKOS000119642
    • NS00040509
    • 4-chloro-3-nitro -benzenesulfonyl chloride
    • SCHEMBL376610
    • DS-0534
    • DB-001494
    • 3-nitro 4-chlorobenzenesulfonyl chloride
    • C1887
    • F0808-2030
    • 3-nitro 4-chlorobenzenesulfonylchloride
    • 3-nitro-4-chlorobenzenesulphonyl chloride
    • 3-nitro-4-chlorobenzenesulfonylchloride
    • EN300-17131
    • DTXSID2059148
    • 2-nitrochlorobenzene-4-sulfonyl chloride
    • 4-Chloro-3-nitrobenzenesulfonyl chloride, 96%
    • MFCD00007440
    • 3-nitro-4-chloro-benzene-sulfonic acid-chloride
    • DTXCID6049018
    • EINECS 202-558-2
    • 4-chloro-3-nitrobenzene sulphonyl chloride
    • 4-chloro-3-nitro-benzenesulphonic acid chloride
    • 4-Chloro-3-nitrobenzenesulfonyl chloride
    • MDL: MFCD00007440
    • Inchi: 1S/C6H3Cl2NO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H
    • InChI Key: SEWNAJIUKSTYOP-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(Cl)=CC=C(S(Cl)(=O)=O)C=1)=O
    • BRN: 1978600

Computed Properties

  • Exact Mass: 254.91600
  • Monoisotopic Mass: 254.915984
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 88.3
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Brown or white powder.
  • Density: 1.696 (estimate)
  • Melting Point: 58.0 to 62.0 deg-C
  • Boiling Point: 356°C (rough estimate)
  • Flash Point: 169.1 ºC
  • Refractive Index: 1.6000 (estimate)
  • PSA: 88.34000
  • LogP: 3.77970
  • Sensitiveness: Moisture Sensitive
  • Solubility: Not determined

4-Chloro-3-nitrobenzenesulfonyl chloride Security Information

  • Symbol: GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 3261 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26-S27-S28-S36/37/39-S45-S8-S30-S22
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:II
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Safety Term:8
  • Packing Group:II
  • Risk Phrases:R14; R29; R34

4-Chloro-3-nitrobenzenesulfonyl chloride Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Chloro-3-nitrobenzenesulfonyl chloride Pricemore >>

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4-Chloro-3-nitrobenzenesulfonyl chloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  rt → 100 °C
1.2 30 min
1.3 Reagents: Thionyl chloride ;  1 h, 78 °C
Reference
Preparation of N-Alkyl substituted 3-amino-4-chloro-benzenesulfonamides
Song, Li-feng; Guo, Lin; Tang, Yong; Yin, Yong-bo, Ranliao Yu Ranse, 2012, 49(4), 29-31

Production Method 2

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid
Reference
Synthesis of 2-nitrophenol-4-sulfonylamide
Li, Yan-yun; Yin, Zhen-yan; Hu, Ying-xi; Liu, Xia; Chen, Chi-yang; et al, Shiyou Huagong Gaodeng Xuexiao Xuebao, 2001, 14(3), 10-13

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  rt → 30 °C; > 60 °C; overnight, 60 °C → 55 °C
Reference
Method for synthesizing 3-nitro-4-halo-benzene sulfamide
, China, , ,

Production Method 4

Reaction Conditions
1.1 rt
1.2 Reagents: Chlorosulfonic acid ;  rt; rt → 95 °C; 30 h, 95 °C; 95 °C → rt
1.3 -
Reference
Preparation of pipothiazine, its pharmaceutical acceptable salts and derivatives from 1-chloro-2-nitrobenzene via reductive cyclization of N,N-dimethyl-3-nitro-4-phenylthiobenzenesulfonamide
, Argentina, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  rt; rt → 130 °C; 30 h, 130 °C
Reference
An alternative synthetic route to the neuroleptic compound Pipothiazine
Sarmiento, Gabriela P.; Moltrasio, Graciela Y.; Moglioni, Albertina G., ARKIVOC (Gainesville, 2009, (2009), 33-41

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium chloride ,  Chlorosulfonic acid Solvents: 1,2-Dichloroethane ;  20 min, 55 - 60 °C; 5 h, 55 - 60 °C
Reference
Green preparation method of 2-nitro-4-methylsulfonyl benzoic acid
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  2 h, 100 °C; 2 h, 110 °C; 5 h, 127 °C; 127 °C → rt
1.2 Reagents: Water ;  cooled
Reference
Preparation of benzenesulfonic acid esters and related compounds as anticoagulants
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  2 h, 100 °C; 2 h, 110 °C; 5 h, 127 °C; 127 °C → rt
Reference
Arylsulfonyloxy- and arylsulfamoyl-alkylammonium salts as thrombin inhibitors and their preparation, and pharmaceutical compositions and use in the treatment of thromboembolic disease
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
Reference
Preparation of convertible nucleoside derivatives for use in aryl nucleophilic substitution displacement reactions
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  120 °C
Reference
Antileishmanial dinitroaniline sulfonamides with activity against parasite tubulin
Bhattacharya, Gautam; Salem, Manar M.; Werbovetz, Karl A., Bioorganic & Medicinal Chemistry Letters, 2002, 12(17), 2395-2398

Production Method 11

Reaction Conditions
1.1 Catalysts: 2-Bromoethanol ,  Thionyl chloride
Reference
Process for manufacture of 2-nitro-4-sulfamoyldiphenylamine dyes
, Federal Republic of Germany, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Sulfur trioxide ,  Chlorosulfonic acid ;  rt → 110 °C; 110 °C → 35 °C; 35 °C → 40 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  40 °C
Reference
Method for manufacturing aromatic sulfonyl chloride derivative
, China, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  1.5 h, rt; 4 h, 110 °C; 110 °C → 70 °C
1.2 Reagents: Thionyl chloride ;  2 h, 70 °C
Reference
Process for the preparation of 3-amino-4-hydroxybenzenesulfonamide
, China, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Phosphorus pentoxide ,  Chlorosulfonic acid Catalysts: Sulfamic acid ,  Ammonium sulfate ,  Ammonium chloride ;  1 h, 30 - 35 °C; 10 h, 90 - 120 °C
1.2 Reagents: Water ;  0 °C
Reference
Preparation of nitrobenzenesulfonyl chloride derivatives
, China, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium nitrate ,  Sulfuric acid ;  20 - 50 °C
Reference
Synthesis of new sulfonamide derivatives of 2H-1,4-benzothiazine-3(4H)-one
Trifilenkov, A. S.; Ilyin, A. P.; Dorogov, M. V.; Ivachtchenko, A. V., Izvestiya Vysshikh Uchebnykh Zavedenii, 2006, 49(6), 119-122

Production Method 16

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  rt → 60 °C; 30 min, 60 °C; 60 °C → 120 °C; 4 h, 120 °C
1.2 Reagents: Water
Reference
Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity
Jin, Dongyuan; Yang, Shigang; Tao, Jianwei; Shi, Hongyun, Jingxi Shiyou Huagong, 2005, (4), 10-12

Production Method 17

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  16 h, 120 °C
Reference
Synthesis and Antitubulin Activity of N1- and N4-Substituted 3,5-Dinitro Sulfanilamides against African Trypanosomes and Leishmania
Bhattacharya, Gautam; Herman, Johnathan; Delfin, Dawn; Salem, Manar M.; Barszcz, Todd; et al, Journal of Medicinal Chemistry, 2004, 47(7), 1823-1832

Production Method 18

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  10 h, reflux
Reference
Synthesis of derivatives of 2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid containing sulfonamide group in phenyl moiety
Vasin, V. S.; Koldaeva, T. Yu.; Perevalov, V. P., Izvestiya Vysshikh Uchebnykh Zavedenii, 2012, 55(10), 19-22

Production Method 19

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: 1,2-Dichloroethane ;  6 h, reflux
Reference
Preparation of tetrahydropyranalkyl carboxamide derivatives as inhibitors of apo β-related lipoprotein secretion
, European Patent Organization, , ,

Production Method 20

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  120 °C
Reference
Antileishmanial dinitroaniline sulfonamides with activity against parasite tubulin
, World Intellectual Property Organization, , ,

4-Chloro-3-nitrobenzenesulfonyl chloride Raw materials

4-Chloro-3-nitrobenzenesulfonyl chloride Preparation Products

4-Chloro-3-nitrobenzenesulfonyl chloride Suppliers

Amadis Chemical Company Limited
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(CAS:97-08-5)4-Chloro-3-nitrobenzenesulfonyl chloride
Order Number:A24472
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:17
Price ($):157.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:97-08-5)4-Chloro-3-nitrobenzenesulfonyl chloride
Order Number:sfd1992
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:97-08-5)4-氯-3-硝基苯磺酸氯
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:35
Price ($):discuss personally
Email:18501500038@163.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:97-08-5)4-Chloro-3-nitrobenzenesulfonyl chloride
A24472
Purity:99%
Quantity:500g
Price ($):157.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:97-08-5)4-Chloro-3-nitrobenzenesulfonyl chloride
sfd1992
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email